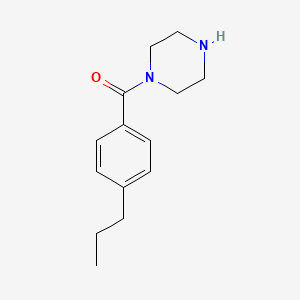

1-(4-Propylbenzoyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1146119-42-7 |

|---|---|

Molecular Formula |

C14H20N2O |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

piperazin-1-yl-(4-propylphenyl)methanone |

InChI |

InChI=1S/C14H20N2O/c1-2-3-12-4-6-13(7-5-12)14(17)16-10-8-15-9-11-16/h4-7,15H,2-3,8-11H2,1H3 |

InChI Key |

GPAHJZIJPCELJB-UHFFFAOYSA-N |

SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CCNCC2 |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CCNCC2 |

Origin of Product |

United States |

Contextualization Within Piperazine Chemistry and Medicinal Chemistry

Piperazine (B1678402) and its derivatives are a significant class of heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. nih.gov This unique structure imparts favorable physicochemical properties, such as a large polar surface area and the capacity to form hydrogen bonds, which often translate to improved water solubility and oral bioavailability of drug candidates. mdpi.com Consequently, the piperazine scaffold is a prevalent motif in numerous clinically successful drugs, spanning a wide range of therapeutic areas including antiviral, anticancer, and antipsychotic agents. chemdiv.comresearchgate.netnih.gov

The versatility of the piperazine ring allows for extensive chemical modification at its nitrogen atoms, making it a valuable building block in drug discovery and lead optimization. nih.govchemdiv.com The introduction of various substituents can modulate the pharmacological activity, selectivity, and pharmacokinetic profile of the resulting derivatives. chemdiv.com The benzoylpiperazine core, in particular, has been identified as a privileged structure in medicinal chemistry.

Rationale for Academic Investigation of 1 4 Propylbenzoyl Piperazine

The academic investigation into 1-(4-Propylbenzoyl)piperazine is driven by the established therapeutic potential of the broader benzoylpiperazine class of compounds. Research has demonstrated that derivatives of benzoylpiperazine can act as potent and selective inhibitors of the glycine (B1666218) transporter 1 (GlyT1). researchgate.net The inhibition of GlyT1 is a promising strategy for treating schizophrenia and other central nervous system disorders by enhancing N-methyl-D-aspartate (NMDA) receptor function. researchgate.net

The specific structural features of this compound, namely the propyl group on the benzoyl moiety, are of interest for exploring structure-activity relationships (SAR). The size and lipophilicity of the propyl group can influence the compound's binding affinity to biological targets, its metabolic stability, and its ability to penetrate the blood-brain barrier. The presence of the piperazine (B1678402) ring also suggests potential interactions with various receptors and enzymes, making it a candidate for investigation in diverse therapeutic areas. cymitquimica.com

Historical and Current Research Trajectories of Piperazine Derivatives Relevant to 1 4 Propylbenzoyl Piperazine

Established Synthetic Routes to the Piperazine Core and Benzoyl Moieties

Traditional methods for the synthesis of this compound and related compounds rely on well-established reactions for constructing the piperazine and benzoyl components of the molecule.

Nucleophilic Substitution Reactions for Piperazine Functionalization

Nucleophilic substitution is a cornerstone of piperazine chemistry, allowing for the introduction of various substituents onto the nitrogen atoms. In the context of this compound, this typically involves the reaction of a pre-formed piperazine ring with an appropriate electrophile. For instance, the nitrogen of piperazine can act as a nucleophile, attacking an alkyl halide or another suitable electrophile. This fundamental reaction is widely used for creating N-alkylated piperazine derivatives. mdpi.com

The reactivity of piperazine as a nucleophile is central to its functionalization. researchgate.net For example, the synthesis of 1-benzylpiperazine (B3395278) can be achieved by reacting piperazine with benzyl (B1604629) chloride. orgsyn.org This approach highlights the utility of nucleophilic substitution for introducing specific groups onto the piperazine core. The process can be influenced by the choice of solvent and base, with aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being employed.

| Reagent 1 | Reagent 2 | Product | Reaction Type |

| Piperazine | Benzyl chloride | 1-Benzylpiperazine | Nucleophilic Substitution |

| 1-Methylpiperazine | Propargyl bromide | 1-Methyl-4-(prop-2-yn-1-yl)piperazine | Nucleophilic Substitution |

Amidation and Acylation Strategies for Benzoyl Introduction

The introduction of the 4-propylbenzoyl group onto the piperazine ring is most commonly achieved through amidation or acylation reactions. This involves reacting piperazine or a mono-substituted piperazine with a 4-propylbenzoyl derivative, typically 4-propylbenzoyl chloride. The reaction forms a stable amide bond, linking the benzoyl moiety to one of the piperazine nitrogens. nih.gov

This strategy is a fundamental method for synthesizing a wide array of N-acylpiperazine derivatives. unimi.it The reaction of piperazine with benzoyl chlorides can lead to both mono- and di-acylated products, depending on the stoichiometry and reaction conditions. nih.gov For the specific synthesis of this compound, controlling the reaction to favor mono-acylation is crucial. This can be achieved by using an excess of piperazine relative to the benzoyl chloride.

A general synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors has been described, which involves the optimization of the benzamide component of the scaffold. nih.gov The synthesis of various piperazine derivatives often involves the acylation of a piperazine intermediate with a suitable benzoyl chloride. researchgate.net

| Piperazine Derivative | Acylating Agent | Product |

| Piperazine | 4-Propylbenzoyl chloride | This compound |

| Substituted Phenylpiperazine | Substituted Benzoyl chloride | Substituted 1-Benzoylpiperazine (B87115) |

Cyclocondensation Approaches for Piperazine Ring Formation

Cyclocondensation reactions offer an alternative route to the piperazine core itself. These methods involve the formation of the six-membered ring from acyclic precursors. One common approach is the reaction of a 1,2-diamine with a suitable dielectrophile. rsc.org Catalytic processes, including both intermolecular and intramolecular cyclization, are frequently employed. researchgate.netscispace.com

For example, the catalytic cyclocondensation of ethylenediamine (B42938) with ethylene (B1197577) glycol can produce piperazine. researchgate.net Another method involves the reductive cyclization of diimines, which are formed from the condensation of a 1,2-diamine and two aldehydes, to yield substituted piperazines. thieme-connect.com These methods, while effective for creating the basic piperazine structure, often require subsequent functionalization steps to introduce the desired 4-propylbenzoyl group.

Novel Synthetic Approaches for this compound and Analogues

Recent research has focused on developing more efficient and versatile methods for synthesizing piperazine derivatives, including the application of modern synthetic techniques.

C-H Functionalization Techniques

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to creating complex molecules. mdpi.comdoaj.orgnsf.gov While the majority of piperazine-containing drugs have substituents only at the nitrogen positions, recent advances have enabled the functionalization of the carbon atoms of the piperazine ring. doaj.orgresearchgate.netnsf.gov This allows for the introduction of substituents directly onto the piperazine backbone, expanding the accessible chemical space.

Photoredox catalysis has been successfully employed for the C-H arylation, vinylation, and heteroarylation of piperazines. researchgate.netnsf.gov These methods typically involve the use of a photocatalyst, such as an iridium or ruthenium complex, to generate a reactive radical intermediate that can then couple with a suitable partner. researchgate.net While these techniques have shown great promise for creating novel piperazine analogues, their application to the direct synthesis of this compound is still an area of active research.

| C-H Functionalization Type | Catalyst Type | Example Reaction |

| Photoredox C-H Arylation | Iridium or Ruthenium complexes | Piperazine + Aryl halide -> Arylpiperazine |

| Photoredox C-H Vinylation | Photoredox catalyst | Piperazine + Vinyl derivative -> Vinylpiperazine |

| Photoredox C-H Heteroarylation | Photoredox catalyst | Piperazine + Heteroaryl halide -> Heteroarylpiperazine |

Catalytic Methods in Piperazine Synthesis

Catalysis plays a crucial role in modern piperazine synthesis, enabling milder reaction conditions and improved selectivity. scispace.comcatalysis.ru Palladium-catalyzed reactions, in particular, have been widely used for the synthesis of piperazine derivatives. organic-chemistry.org For instance, a palladium-catalyzed cyclization reaction has been developed for the modular synthesis of highly substituted piperazines from propargyl carbonates and diamine components. acs.org

The "borrowing hydrogen" strategy, often catalyzed by ruthenium complexes, provides an efficient route to piperazines from diols and diamines. organic-chemistry.org Furthermore, catalytic reductive cyclization of dioximes, formed from the reaction of primary amines with nitrosoalkenes, offers a stereoselective pathway to piperazines bearing substituents at both carbon and nitrogen atoms. nih.gov These catalytic methods offer significant advantages over traditional approaches, including higher efficiency and the ability to construct complex piperazine scaffolds with greater control. nsf.govnsf.govcatalysis.ru

| Catalytic Method | Catalyst | Starting Materials | Product |

| Palladium-Catalyzed Cyclization | Pd2(dba)3·CHCl3 / DPEphos | Propargyl carbonate, Diamine | Substituted Piperazine |

| Borrowing Hydrogen Strategy | Ruthenium complex | Diol, Diamine | Piperazine |

| Catalytic Reductive Cyclization | 5%-Pd/C or Raney nickel | Dioxime | Substituted Piperazine |

Flow Chemistry and Green Chemistry Principles in Synthesis

The integration of flow chemistry and green chemistry principles offers significant advantages for the synthesis of piperazine-containing compounds, including this compound. These modern approaches aim to enhance reaction efficiency, reduce waste, and improve safety and sustainability.

Flow Chemistry:

Continuous flow reactors, particularly microreactors, provide enhanced heat and mass transfer, which can significantly shorten reaction times and improve yields. nih.gov For instance, the synthesis of 1,4-dihydropyridines has been successfully achieved using a continuous microwave-assisted flow system. nih.gov While a specific flow synthesis for this compound is not detailed in the provided results, the general applicability of flow chemistry to multi-step syntheses of complex molecules with heterocyclic cores like piperazine is well-established. nih.govrsc.org This methodology allows for the seamless integration of multiple reaction steps, purification, and analysis in a single, automated process. nih.gov

Green Chemistry Principles:

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. chemmethod.com Key aspects relevant to the synthesis of this compound include:

Atom Economy: Catalytic methods for amide bond formation are being explored to improve atom economy over traditional methods that use stoichiometric activating reagents like EDC, HATU, or T3P, which generate significant waste. ucl.ac.uk

Safer Solvents: The choice of solvent is a critical factor in green chemistry. ucl.ac.uk Efforts are being made to replace hazardous solvents with more environmentally benign alternatives. For example, a simplified one-pot synthesis of monosubstituted piperazines has been developed using common solvents and respecting green chemistry principles. mdpi.com

Energy Efficiency: Microwave-assisted synthesis, often combined with flow reactors, can reduce reaction times and energy consumption. nih.gov Reactions at ambient temperature, when feasible, also contribute to a greener process. nih.govhmc.edu

Renewable Feedstocks: The use of biorenewable starting materials is a key principle of green chemistry. nih.govhmc.edu

A notable example of a greener amide bond formation involves the use of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and N-methylimidazole (NMI) in acetonitrile (B52724), allowing for direct product crystallization by adding water. nih.govhmc.edu This method proceeds under ambient conditions with minimal waste. hmc.edu

Synthesis of Structurally Modified Analogues and Derivatives of this compound

The synthesis of analogues of this compound is a key strategy for structure-activity relationship (SAR) studies. Modifications can be introduced at two primary locations: the phenyl ring and the piperazine nitrogen atoms.

Altering the substituents on the phenyl ring of the benzoyl moiety can significantly impact the compound's properties. Research has explored the replacement of the 4-propyl group with various other functionalities.

For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized by reacting 1-(4-chlorobenzhydryl)piperazine (B1679854) with different substituted benzoyl chlorides. mdpi.com This approach allows for the introduction of a wide range of substituents on the benzoyl ring.

In another study, various benzoyl and cinnamoyl piperazine amides were synthesized to investigate their structure-activity relationships as tyrosinase inhibitors. nih.govacs.org These syntheses typically involve the coupling of a substituted benzoic acid with the appropriate piperazine using a coupling agent like EDC·HCl. nih.gov

The following table summarizes examples of synthesized analogues with modifications on the phenyl ring:

| Compound ID | Phenyl Ring Substituent | Starting Materials | Reference |

| 1e | 4-Chloro | 4-Chlorobenzoic acid, 1-Benzylpiperazine | nih.gov |

| 5a-g | Various (e.g., 4-Chloro) | 1-(4-Chlorobenzhydryl)piperazine, Substituted benzoyl chlorides | mdpi.com |

| - | 4-Methoxycinnamoyl | 4-Methoxycinnamic acid, Arylpiperazine | semanticscholar.org |

These studies demonstrate the feasibility of creating a diverse library of analogues by modifying the phenyl ring, which is crucial for optimizing biological activity.

The piperazine scaffold contains two nitrogen atoms, offering opportunities for further derivatization. rsc.orgnih.gov The unsubstituted nitrogen atom in this compound is a common site for introducing additional chemical diversity.

A general approach involves the N-alkylation or N-acylation of the secondary amine of the piperazine ring. For example, a variety of N-alkyl and N-aryl piperazine derivatives have been synthesized and evaluated for their antimicrobial activity. nih.gov Similarly, the synthesis of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives bearing substituted benzylpiperazine and benzoylpiperazine moieties has been reported. mdpi.com

The introduction of different functional groups at the N4 position can be achieved through various synthetic routes. A common method is the reaction of a mono-N-substituted piperazine with an appropriate alkyl or acyl halide. For example, novel 1,4-substituted piperazine derivatives have been designed and synthesized as potential triple reuptake inhibitors. koreascience.kr

The table below provides examples of modifications at the piperazine nitrogen:

| Derivative Type | N4-Substituent | Synthetic Approach | Reference |

| N-Alkyl | Benzyl | Reaction with benzyl chloride | mdpi.com |

| N-Aryl | 4-Nitrophenyl | Reaction with 1-fluoro-4-nitrobenzene | nih.gov |

| N-Acyl | Furoyl | Reaction with furoyl chloride | bohrium.com |

| N-Carbamoyl | Carbodithioate | Reaction with carbon disulfide and subsequent alkylation | medsci.cn |

These modifications highlight the versatility of the piperazine scaffold for creating a wide array of derivatives with potentially diverse biological activities.

The introduction of chirality into piperazine-containing molecules can have a profound impact on their biological activity. rsc.orgnih.gov Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. While the majority of piperazine-containing drugs are achiral at the piperazine core, there is growing interest in exploring the chemical space of carbon-substituted chiral piperazines. rsc.orgnih.gov

Several strategies for the asymmetric synthesis of substituted piperazines have been developed:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperazine ring. nih.govnih.gov

Chiral Auxiliary-Based Methods: A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective transformation, after which it is removed. nih.gov For example, (R)-(-)-phenylglycinol has been used as a chiral auxiliary for the asymmetric synthesis of (R)-(+)-2-methylpiperazine. nih.gov

Catalytic Asymmetric Synthesis: This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. Examples include:

Palladium-catalyzed reactions: Asymmetric palladium-catalyzed decarboxylative allylic alkylation has been used to synthesize highly enantioenriched tertiary piperazin-2-ones, which can be reduced to the corresponding chiral piperazines. nih.govcaltech.edu Pd-catalyzed carboamination reactions have also been employed for the asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines. nih.gov

Titanium-catalyzed hydroamination: A modular diastereoselective synthesis of 2,5-substituted piperazines has been achieved using titanium catalysts for intramolecular hydroamination. wiley.com

While a specific stereoselective synthesis of a chiral analogue of this compound is not explicitly described in the provided search results, these general methodologies are applicable for creating such compounds. For instance, one could envision coupling a chiral piperazine, synthesized by one of the methods above, with 4-propylbenzoyl chloride to obtain the desired chiral analogue. The ability to prepare stereochemically defined piperazine derivatives is crucial for investigating the 3D-pharmacophore of this class of compounds. conicet.gov.ar

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of this compound. rsc.orgnih.gov These theoretical approaches allow for the prediction of molecular characteristics that are often challenging to determine experimentally. rsc.org

Electronic Structure and Molecular Conformation Analysis

Theoretical studies, often employing Density Functional Theory (DFT), have been used to determine the optimized molecular geometry of piperazine derivatives. researchgate.netresearchgate.net These calculations help in understanding the spatial arrangement of atoms and the conformational possibilities of the molecule. For similar structures, computational methods have been used to analyze parameters like bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity. researchgate.net The electronic properties, such as the distribution of electron density and molecular electrostatic potential, are also key aspects explored through these calculations.

Vibrational Frequency Analysis and Spectroscopic Assignments

Vibrational spectroscopy, coupled with quantum chemical calculations, provides a powerful tool for the characterization of molecular structures. researchgate.netnih.govmdpi.com Theoretical calculations of vibrational frequencies for related piperazine compounds have been performed to assign the observed bands in their experimental FT-IR and Raman spectra. researchgate.netnih.govscirp.org This combined approach allows for a detailed understanding of the vibrational modes of the molecule. For instance, in studies of similar molecules, calculated vibrational data has been compared with experimental wavenumbers to confirm structural assignments. researchgate.net The use of scaling factors is a common practice in these studies to improve the agreement between theoretical and experimental frequencies. researchgate.netresearchgate.net

Table 1: Illustrative Vibrational Mode Assignments for a Piperazine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3430 |

| C=O Stretch | 1680 | 1665 |

| C-N Stretch | 1180 | 1175 |

| Ring Breathing | 850 | 845 |

Note: This table is illustrative and based on typical values for similar compounds.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. windows.netnanobioletters.com This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target. nih.govnih.gov

Ligand-Protein Interaction Prediction for Potential Biological Targets

Molecular docking studies on various piperazine derivatives have been conducted to explore their potential as inhibitors of various enzymes and receptors. nanobioletters.comnih.govnih.gov These studies have investigated interactions with a range of biological targets, including those involved in cancer, infectious diseases, and neurological disorders. nih.govnih.govresearchgate.net For example, piperazine-based compounds have been docked against the SARS-CoV-2 protease enzyme to evaluate their potential as inhibitors. nih.govnih.gov The process typically involves preparing the protein and ligand structures and then using a docking program to predict the binding mode. windows.net

Binding Affinity and Mode of Interaction Analysis

Docking studies provide insights into the binding affinity, often expressed as a docking score or binding energy, and the specific interactions between the ligand and the protein's active site. windows.netnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For many piperazine derivatives, molecular docking has revealed key amino acid residues involved in the binding, which is crucial for understanding the mechanism of action and for the design of more potent analogs. nih.gov The binding affinity of a series of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine analogs, for instance, was found to be influenced by the nature and position of substituents. nih.gov

Table 2: Example of Molecular Docking Results for a Piperazine Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| SARS-CoV-2 Main Protease | -8.5 | HIS41, CYS145, GLU166 |

| Dopamine Transporter | -9.2 | ASP79, SER149, PHE326 |

| Serotonin Transporter | -8.9 | TYR95, ILE172, PHE335 |

Note: This table is for illustrative purposes and based on findings for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.netfrontiersin.org Cheminformatics tools are essential for developing these models by calculating molecular descriptors that encode the structural and physicochemical properties of the molecules. researchgate.netelsevier.com While specific QSAR studies on this compound are not detailed in the provided context, the general approach involves building a statistically significant correlation between molecular descriptors and a target property. nih.gov Such models can then be used to predict the activity of new compounds and guide the design of more potent molecules. nih.govarxiv.org The development of robust QSAR models requires high-quality data and rigorous validation. frontiersin.org

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug discovery, aiming to build mathematical models that correlate the structural or property-based features of compounds with their biological activity. For a compound like this compound, a QSAR study would be initiated by compiling a dataset of structurally similar piperazine derivatives with known biological activity against a specific target.

The process involves several key steps:

Data Set Curation: A series of molecules, including the target compound and its analogs, is selected. Their experimentally determined biological activities (e.g., IC50 values) are collected.

Descriptor Calculation: For each molecule, a wide array of molecular descriptors is calculated. These can range from simple 1D descriptors like molecular weight to complex 3D descriptors representing the molecule's spatial arrangement.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the biological activity. For instance, a study on benzimidazole-4-carboxamide derivatives, which share some structural motifs with benzoylpiperazines, successfully used a genetic algorithm-multiple linear regression (GA-MLR) approach to develop a highly predictive QSAR model (R² = 0.935).

Model Validation: The model's predictive power is rigorously tested using techniques like leave-one-out cross-validation, external test sets, and Y-randomization to ensure its robustness and prevent overfitting.

A hypothetical QSAR model for a series of 1-benzoylpiperazine analogs might look like the following equation:

Biological Activity (log(1/C)) = β₀ + β₁(LogP) + β₂(TPSA) + β₃(RotatableBonds) + ...

Where β represents the coefficient for each descriptor. Such a model would allow for the virtual screening of novel, un-synthesized derivatives to prioritize those with the highest predicted activity.

Descriptor Analysis and Molecular Fingerprinting

Descriptor analysis is fundamental to understanding which molecular properties are most influential in determining a compound's activity. Descriptors can be categorized into several classes, including physicochemical, topological, and electronic. For this compound, key descriptors would likely include:

LogP (Lipophilicity): Influences membrane permeability and solubility.

Topological Polar Surface Area (TPSA): Relates to hydrogen bonding potential and permeability.

Number of Rotatable Bonds: Affects conformational flexibility.

Molecular Weight: A basic but important property related to drug-likeness.

Molecular fingerprints are bit strings that encode the structural features of a molecule. They are generated by systematically analyzing the molecule's structure, often by breaking it down into fragments or identifying specific atomic environments. Extended-Connectivity Fingerprints (ECFPs), for example, represent circular atom neighborhoods and are highly effective for similarity searching and activity prediction.

An analysis for this compound would involve generating various fingerprints (e.g., ECFP4, FCFP) and comparing them to a library of active and inactive compounds. This comparison, often using a similarity metric like the Tanimoto coefficient, helps identify crucial structural motifs responsible for biological activity. An algorithm could be used to optimize these fingerprints by combining relevant bits of information to enrich the final fingerprint for predicting a specific property.

Below is an illustrative table of common molecular descriptors that would be calculated for this compound and its analogs in a typical QSAR study.

| Descriptor Type | Descriptor Name | Typical Role in Biological Activity |

| Physicochemical | LogP | Membrane permeability, hydrophobic interactions |

| TPSA (Topological Polar Surface Area) | Drug transport, hydrogen bonding capacity | |

| Molecular Weight | Bioavailability, size constraints in binding pockets | |

| Topological | Number of Rotatable Bonds | Conformational flexibility, entropy of binding |

| Wiener Index | Molecular branching and compactness | |

| Electronic | Dipole Moment | Polarity, long-range intermolecular interactions |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful lens to view the behavior of a molecule over time at an atomic level. This technique solves Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions within a simulated biological environment (e.g., water, a lipid bilayer, or bound to a protein).

Conformational Dynamics and Stability in Biological Environments

For this compound, an MD simulation would reveal its preferred shapes (conformations) in an aqueous solution. Key insights from such a simulation would include:

Conformational Flexibility: The simulation would show the rotation around the single bonds, such as the bond connecting the benzoyl group to the piperazine ring and the propyl group to the phenyl ring. The piperazine ring itself can adopt different conformations, such as chair and boat forms, and their relative stability and interconversion rates can be assessed.

Solvent Interactions: The simulation would detail how water molecules arrange around the compound, forming hydrogen bonds with the carbonyl oxygen and piperazine nitrogens. This solvation shell is critical for the molecule's solubility and dynamic behavior.

Protonation States: The piperazine ring contains two nitrogen atoms that can be protonated depending on the pH of the environment. MD simulations can be run with different protonation states to understand how this affects the molecule's conformation and interactions, which is crucial since the protonation state can significantly impact solubility and target binding.

Ligand-Target Complex Stability Assessment

When a potential biological target for this compound is identified, MD simulations are used to assess the stability of the ligand-protein complex. After docking the compound into the protein's binding site, a simulation is run for tens to hundreds of nanoseconds.

The stability of this complex is evaluated by monitoring several parameters:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions relative to its starting docked pose is tracked. A stable, low RMSD suggests the ligand remains in its binding pocket in a consistent orientation.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues in the protein, highlighting which parts of the binding site are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are monitored over time. Persistent hydrogen bonds are key indicators of a stable interaction. For example, the carbonyl oxygen of the benzoyl group and the piperazine nitrogens would be key sites for forming such bonds.

An advanced method, Thermal Titration Molecular Dynamics (TTMD), could be employed to qualitatively estimate the stability of the protein-ligand complex by running a series of simulations at progressively higher temperatures and observing the point at which the native binding mode is disrupted.

The table below illustrates the kind of data that would be generated from an MD simulation to assess ligand-target stability.

| Parameter | Description | Indication of Stability |

| Ligand RMSD | Root Mean Square Deviation of the ligand from its initial pose. | Low and stable values (< 2 Å) suggest a stable binding mode. |

| Protein RMSF | Root Mean Square Fluctuation of protein residues. | Lower fluctuations in binding site residues indicate stabilization by the ligand. |

| Hydrogen Bonds | Number of hydrogen bonds between ligand and protein over time. | Consistent formation of key hydrogen bonds indicates strong, specific interactions. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA. | A more negative value indicates a more favorable and stable binding. |

Biological Target Identification and Mechanistic Exploration of 1 4 Propylbenzoyl Piperazine

In Vitro Receptor Binding Assays and Enzyme Inhibition Studies

Evaluation of Affinity for Neuromodulatory Receptors (e.g., Serotonin (B10506), Histamine, GABA)

There is currently a lack of publicly available scientific literature detailing the in vitro receptor binding affinities of 1-(4-propylbenzoyl)piperazine for common neuromodulatory receptors such as serotonin, histamine, and GABA receptors. Comprehensive screening assays are necessary to determine if this compound interacts with these or other receptors in the central nervous system. Such studies would typically involve radioligand binding assays to measure the affinity (usually expressed as Ki or IC50 values) of the compound for a wide array of receptor subtypes. Without this foundational data, the potential psychoactive or neuromodulatory effects of this compound remain undetermined.

Investigation of Enzyme Modulatory Effects (e.g., Kinases, Cholinesterases)

Similar to its receptor binding profile, the effects of this compound on various enzymes have not been characterized in the available scientific literature. The piperazine (B1678402) scaffold is present in numerous compounds that have been investigated as inhibitors of enzymes like kinases and cholinesterases. For instance, certain piperazine derivatives have been explored for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. However, specific inhibitory constants (IC50 or Ki values) for this compound against these or other enzyme classes, such as protein kinases which are crucial in cellular signaling, are not documented.

Cellular Pathway Analysis in Pre-clinical Models

Modulation of Cellular Signaling Pathways

Detailed studies on the effects of this compound on intracellular signaling pathways are not available in the current body of scientific research. Investigations into how a compound alters signaling cascades, such as the MAP kinase or PI3K/Akt pathways, are fundamental to understanding its cellular mechanism of action. While some piperazine-containing molecules have been shown to influence these pathways in various contexts, no such data exists specifically for this compound.

Induction of Specific Cellular Responses (e.g., Apoptosis, Antioxidative Activity)

The ability of this compound to induce specific cellular responses such as apoptosis (programmed cell death) or to exert antioxidative effects has not been reported. Research into other piperazine derivatives has sometimes revealed such activities. For example, certain novel piperazine compounds have been shown to induce apoptosis in cancer cell lines, a finding that is often explored for potential therapeutic applications. Additionally, the antioxidant potential of various chemical scaffolds is a common area of investigation, but studies measuring the capacity of this compound to scavenge free radicals or to upregulate endogenous antioxidant defenses are absent from the literature.

Mechanistic Insights from In Vivo Animal Models (excluding safety/toxicity)

There is no available data from in vivo animal models that would provide mechanistic insights into the physiological effects of this compound. Such studies are crucial for understanding how a compound's in vitro activities translate to a whole-organism level. These investigations could, for example, explore its impact on neurotransmitter levels in specific brain regions or its effects on behavioral models relevant to neurological or psychiatric conditions. The absence of this in vivo data means that the broader biological and potential therapeutic role of this compound remains unknown.

Based on the current scientific literature, there is no specific information available for the compound "this compound" regarding its pharmacological effects in disease-relevant animal models, its modulation of neurotransmitter release and reuptake in animal brain regions, or its antiparasitic mode of action.

The available research focuses on the broader class of piperazine and its other derivatives. Therefore, it is not possible to provide an article that adheres to the strict instructions of focusing solely on "this compound".

To fulfill the user's request accurately, specific studies on "this compound" would be required. The general information on piperazine and its other derivatives cannot be extrapolated to this specific compound without dedicated research.

Structure Activity Relationship Sar Studies of 1 4 Propylbenzoyl Piperazine Analogues

Impact of Propylbenzoyl Moiety Modifications on Biological Activity

Modifications to the 4-propylbenzoyl portion of the 1-(4-propylbenzoyl)piperazine scaffold are pivotal in determining the biological activity of its analogues. The nature and position of substituents on the phenyl ring, as well as alterations to the propyl group, can significantly influence the compound's interaction with biological targets.

Research into related benzoylpiperazine and benzoylpiperidine structures has shown that varying the substituent at the para-position of the benzoyl ring directly impacts efficacy. For instance, in studies on tyrosinase inhibitors, replacing an alkyl group like propyl with a methoxy (B1213986) group has been a common strategy to enhance potency. The electronic properties of these substituents are key; electron-donating groups (e.g., methoxy, ethoxy) and electron-withdrawing groups (e.g., chloro, fluoro) can alter the charge distribution across the molecule, affecting how it binds to a receptor or enzyme active site.

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated that different substituents on the benzoyl ring lead to a range of cytotoxic activities against various cancer cell lines. This suggests that the 4-propylbenzoyl moiety likely plays a crucial role in the molecule's ability to engage with its cellular target, and that systematic modification of this group is a viable strategy for optimizing a specific biological effect.

Table 1: Effect of Benzoyl Ring Modifications on Biological Activity (Hypothetical Data Based on Related Compounds)

| Substituent at R-position of Benzoyl Ring | Example Compound Structure | Observed Biological Effect |

| Propyl | This compound | Baseline Activity |

| Methoxy | 1-(4-methoxybenzoyl)piperazine | Potential increase in tyrosinase inhibition |

| Chloro | 1-(4-chlorobenzoyl)piperazine | Potential increase in cytotoxicity |

| Nitro | 1-(4-nitrobenzoyl)piperazine | Altered electronic profile, may affect receptor binding |

Influence of Piperazine (B1678402) Ring Substituents on Pharmacological Profiles

The piperazine ring is a common scaffold in medicinal chemistry, largely because its nitrogen atoms provide key points for modification, influencing both pharmacodynamic and pharmacokinetic properties. Substituents on the N-4 nitrogen of the piperazine ring are particularly important for modulating the pharmacological profiles of these analogues.

Studies on various classes of piperazine-containing compounds have consistently shown that the nature of the N-4 substituent dictates the molecule's biological activity and selectivity. For example, attaching small alkyl groups, larger aryl groups, or substituted benzyl (B1604629) moieties can lead to compounds with widely differing effects, from potent and selective caspase inhibition to dopamine (B1211576) receptor agonism.

In one study on pyrimidine-based molecules, varying the aryl substituent on the piperazine ring led to the identification of pan-selective inhibitors of inflammatory caspases. Another research effort focusing on dopamine D2/D3 receptor ligands found that different N-substitutions with groups like substituted and unsubstituted benzene (B151609) sulfonyls produced varied binding affinities and potencies. This highlights the sensitivity of biological targets to the size, shape, and electronic nature of the substituent at this position. The introduction of a piperazine moiety itself is often used to improve the water solubility and bioavailability of drug candidates.

Table 2: Influence of Piperazine N-4 Substituents on Pharmacological Profiles (Based on Analogous Scaffolds)

| N-4 Substituent | Potential Pharmacological Profile | Rationale |

| Hydrogen (unsubstituted) | May serve as a versatile intermediate for further synthesis. | The secondary amine is a key point for introducing diverse functional groups. |

| Methyl | Can enhance metabolic stability and cell permeability. | Small alkyl groups can protect the nitrogen from rapid metabolism. |

| Phenyl | May introduce interactions (e.g., pi-stacking) with aromatic residues in a binding pocket. | Often confers specific receptor affinity, for example at serotonin (B10506) or dopamine receptors. |

| Benzyl | Provides conformational flexibility and potential for hydrophobic interactions. | Can orient the molecule within a binding site to optimize interactions. |

| Ethylbenzene | Shown in related scaffolds to yield potent caspase inhibition. | Demonstrates that larger, specific arylalkyl groups can confer high potency. |

Stereochemical Considerations in Activity Modulation

Stereochemistry is a critical factor in drug design, as the three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological targets like receptors and enzymes. For this compound analogues, introducing stereogenic centers can lead to different enantiomers or diastereomers, each potentially possessing a unique pharmacological profile.

Chiral centers can be introduced in several ways:

Substitution on the piperazine ring: Placing a substituent on one of the carbon atoms of the piperazine ring creates a chiral center. The synthesis of such chiral piperazines is an area of active research, with methods like asymmetric hydrogenation being developed to produce specific stereoisomers.

Substitution on the propyl group: Branching the propyl chain (e.g., creating an isobutyl or sec-butyl group) can also introduce chirality.

Different enantiomers of a compound often exhibit distinct activities. One isomer may bind with high affinity to a target receptor, while the other may be significantly less active or even interact with a different target altogether. This stereoselectivity arises because the binding pockets of proteins are themselves chiral, and only a specific 3D orientation of the ligand will allow for optimal interactions. For instance, in related heterocyclic compounds, photocatalyzed epimerization techniques have been used to convert less stable stereoisomers into their more thermodynamically favored counterparts, demonstrating the importance of controlling stereochemical configurations. Therefore, the development and testing of individual stereoisomers of this compound analogues is a crucial step in understanding their SAR and optimizing their therapeutic potential.

Fragment-Based Design and Lead Optimization Strategies

Fragment-based drug design (FBDD) is a modern approach for identifying and developing lead compounds. This strategy involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. These initial hits, which typically have weak affinity, are then grown, linked, or merged to create more potent, lead-like molecules.

The this compound structure can be conceptually deconstructed into key fragments:

The Piperazine Ring: A common and versatile fragment in drug discovery.

The 4-Propylbenzoyl Moiety: This can be further broken down into the benzoyl group and the propyl substituent.

In an FBDD approach, these fragments could be screened individually to identify optimal interactions with a target. Once a binding mode is established, lead optimization strategies are employed. This involves iterative chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Key optimization strategies include:

Fragment Growing: Extending a fragment by adding new functional groups to pick up additional interactions within the binding site. For example, the propyl group could be extended or functionalized.

Fragment Merging: Combining the structural features of two or more fragments that bind in overlapping regions of the target site.

Fragment Linking: Connecting two different fragments that bind to adjacent sites on the target with a chemical linker.

These computational and experimental strategies, informed by the SAR data gathered from analogue synthesis, allow for a more rational and efficient path from an initial hit to a viable drug candidate.

Potential Applications in Pharmaceutical Research Pre Clinical Focus

Role as a Privileged Scaffold in Drug Discovery

The piperazine (B1678402) ring is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the design of new drugs. mdpi.com The utility of the piperazine moiety stems from its unique physicochemical and conformational properties, including its solubility, basicity, and chemical reactivity. nih.gov These characteristics allow it to serve as an important tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

The piperazine scaffold is a structural element found in a diverse array of approved drugs across various therapeutic areas. nih.govresearchgate.net Its prevalence in successful pharmaceuticals highlights its favorable characteristics for drug development. Researchers often incorporate the piperazine ring into new molecular designs to improve properties such as bioavailability and solubility. mdpi.com The structural flexibility and synthetic accessibility of piperazine make it an attractive component for creating large libraries of compounds for high-throughput screening. Furthermore, the benzoylpiperidine fragment is considered a potential bioisostere of the piperazine ring, indicating the value of this general structural motif in drug design. mdpi.com

Exploration of Potential Therapeutic Areas for Piperazine Derivatives (Conceptual)

The versatility of the piperazine scaffold has led to its investigation in numerous pre-clinical research areas. The following sections explore the conceptual therapeutic applications of piperazine derivatives based on existing research into this class of compounds.

Piperazine derivatives are extensively studied for their potential in treating neurological and psychiatric disorders due to their ability to interact with various central nervous system (CNS) targets. silae.itresearchgate.net Many compounds containing the piperazine moiety exhibit activity at neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in conditions like schizophrenia, anxiety, and depression. researchgate.neteurekaselect.comijrrjournal.com

In the context of depression, the piperazine substructure is a common feature in many antidepressant drugs. nih.gov Its role extends beyond simply providing a favorable CNS pharmacokinetic profile; it is often involved in the specific binding interactions with targets like serotonin receptors (e.g., 5-HT1A). silae.itnih.govnih.gov For example, studies have shown that arylpiperazine derivatives can produce antidepressant-like effects in animal models, with mechanisms linked to the serotonergic system. nih.gov One piperazine derivative, LQFM212, demonstrated an antidepressant-like effect in mice, which was found to involve the monoaminergic pathway and an increase in brain-derived neurotrophic factor (BDNF) levels. nih.gov

Regarding sleep regulation, some piperazine derivatives have shown hypnotic properties. Hydroxyzine, a first-generation antihistamine from the piperazine family, is used to treat insomnia and anxiety. wikipedia.org It has been shown to reduce the time it takes to fall asleep and increase sleep duration. wikipedia.org The sedative effects of certain antidepressants, such as the tetracyclic antidepressant mirtazapine, are also relevant, as they can improve sleep in patients with depression. mdpi.com The exploration of piperazine derivatives continues in the search for novel compounds with improved efficacy for sleep disorders and depression. mdpi.comresearchgate.net

The emergence of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents, and piperazine derivatives have emerged as a promising class of compounds. apjhs.comnih.gov Numerous studies have reported the synthesis of piperazine-containing molecules with significant activity against a range of microbial pathogens. apjhs.com

Pre-clinical studies have demonstrated the efficacy of various piperazine derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netnih.gov For instance, certain novel piperazine derivatives have shown antimicrobial activity against Pseudomonas aeruginosa and the fungus Candida albicans. nih.gov Other synthesized compounds were tested against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi including Aspergillus niger and Aspergillus flavus, with many showing significant antimicrobial properties. researchgate.net The development of piperazine-based compounds is considered a viable strategy for addressing the challenge of multidrug-resistant bacterial strains. nih.gov Molecular docking studies suggest these compounds could be utilized to help overcome microbial resistance to existing drugs. nih.gov

Table 1: Examples of Antimicrobial Activity in Piperazine Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound/Derivative Class | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| Piperazine Derivative PD-2 | Pseudomonas aeruginosa (bacterium) | Displayed antimicrobial activity | nih.gov |

| Piperazine Derivative PD-2 | Candida albicans (fungus) | Displayed antimicrobial activity | nih.gov |

| Substituted Piperazine Derivatives | Staphylococcus aureus, Escherichia coli (bacteria) | Significant antibacterial properties | researchgate.net |

| Substituted Piperazine Derivatives | Candida albicans, Aspergillus niger (fungi) | Significant antifungal properties | researchgate.net |

| Piperazine Derivative 3e | S. aureus, E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | Performed the best against these bacteria among tested compounds | nih.gov |

The piperazine scaffold is a key component in the development of novel anticancer agents, with many derivatives demonstrating significant anti-proliferative and cytotoxic effects against various cancer cell lines. nih.govresearchgate.net The flexibility of the piperazine structure allows for modifications that can lead to potent and selective anticancer compounds. researchgate.net Several FDA-approved anticancer drugs contain a piperazine ring, underscoring its importance in oncology drug discovery. researchgate.net

In pre-clinical research, novel vindoline-piperazine conjugates have shown potent antitumor activity. mdpi.com For example, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was particularly effective against the breast cancer MDA-MB-468 cell line with a growth inhibition (GI50) value of 1.00 μM. mdpi.com Another derivative with a 1-bis(4-fluorophenyl)methyl piperazine substituent was most effective on the non-small cell lung cancer cell line HOP-92 (GI50 = 1.35 μM). mdpi.com Similarly, quinoxalinyl–piperazine derivatives have been identified as inhibitors of cancer cell growth, with one compound inhibiting the proliferation of breast, skin, pancreas, and cervix cancer cells. nih.gov Studies on piperazine-linked quinolinequinones have also shown potent anticancer activity against renal and breast cancer cell lines. nih.gov

Table 2: Anti-proliferative Activity of Selected Piperazine Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast Cancer) | GI50 | 1.00 μM | mdpi.com |

| Vindoline-piperazine conjugate (25) | HOP-92 (Non-Small Cell Lung Cancer) | GI50 | 1.35 μM | mdpi.com |

| 3 N-methylpiperazine vindoline derivative | HeLa (Cervical Cancer) | IC50 | 9.36 μM | mdpi.com |

| Quinoxalinyl–piperazine derivative | Multiple lines (breast, skin, pancreas, cervix) | - | Growth inhibitor | nih.gov |

| Piperazine-linked Quinolinequinones | ACHN (Renal Cancer) | GI% | ≥ 72.20% | nih.gov |

| Piperazine-linked Quinolinequinones | MCF7 (Breast Cancer) | - | Potent anticancer activity | nih.gov |

Piperazine derivatives are also being investigated for their potential antioxidant and anti-inflammatory properties. ankara.edu.tr Inflammation and oxidative stress are implicated in a variety of chronic diseases, making compounds that can modulate these processes valuable therapeutic candidates. ankara.edu.trcumhuriyet.edu.tr

In one study, a series of piperazine-substituted indole derivatives were synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. ankara.edu.trtrdizin.gov.tr Some of these compounds exhibited DPPH free radical scavenging activity comparable to that of Vitamin E. cumhuriyet.edu.trtrdizin.gov.tr The same study found that most of the synthesized compounds showed higher in vitro anti-inflammatory activity than the standard drug, acetylsalicylic acid (ASA), with molecular docking results suggesting that this activity might result from the inhibition of the COX-2 enzyme. ankara.edu.trcumhuriyet.edu.tr Another study reported that novel piperazine derivatives demonstrated noteworthy anti-inflammatory activity by inhibiting nitrite production and the generation of tumour necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.govorscience.ru

Table 3: Anti-inflammatory and Antioxidant Activity of Piperazine Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Derivative Class | Assay / Target | Result | Reference |

|---|---|---|---|

| Piperazine substituted indole (cpd 11) | DPPH radical scavenging | 85.63% activity (vs. 88.6% for Vit E) | ankara.edu.trcumhuriyet.edu.tr |

| Piperazine substituted indoles | In vitro anti-inflammatory | Higher activity than standard ASA | ankara.edu.trcumhuriyet.edu.tr |

| Piperazine Derivative PD-1 | Nitrite production inhibition (at 10 μM) | 39.42% inhibition | nih.govorscience.ru |

| Piperazine Derivative PD-1 | TNF-α generation inhibition (at 10 μM) | 56.97% inhibition | nih.govorscience.ru |

| Piperazine Derivative PD-2 | Nitrite production inhibition (at 10 μM) | 33.7% inhibition | nih.govorscience.ru |

| Piperazine Derivative PD-2 | TNF-α generation inhibition (at 10 μM) | 44.73% inhibition | nih.govorscience.ru |

The piperazine scaffold has been identified as a critical component in the development of antiviral agents, particularly inhibitors of the human immunodeficiency virus type 1 (HIV-1). nih.gov Research has focused on piperazine derivatives that can interfere with the viral entry process, a key step in the HIV-1 life cycle. nih.gov

Specifically, certain piperazine derivatives have been characterized as potent inhibitors of HIV-1 attachment. nih.gov These compounds function by disrupting the interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor. nih.gov The piperazine ring in these molecules acts as a crucial scaffold, correctly positioning other parts of the molecule, such as indole glyoxamide and benzamide (B126) groups, to bind effectively to the gp120 protein. nih.gov The conformational flexibility of these piperazine derivatives has been shown to be important for their inhibitory activity, and understanding these structural dynamics at an atomic level could be useful in designing new inhibitors with improved antiviral potency. nih.gov

No Preclinical Research Data Found for 1-(4-Propylbenzoyl)piperazine

A comprehensive search of scientific literature and research databases has revealed no available preclinical studies or data regarding the chemical compound this compound. Consequently, an article detailing its potential applications in pharmaceutical research, specifically its development as a chemical probe, cannot be generated at this time.

Extensive searches for scholarly articles, patents, and research publications focusing on the synthesis, chemical properties, and biological activity of this compound have yielded no specific results. The compound does not appear in preclinical research literature, and there is no information available regarding its use as a chemical probe for target identification or mechanism of action studies.

While the broader class of piperazine-containing compounds is known to possess diverse pharmacological activities and is a common scaffold in medicinal chemistry, information specifically pertaining to the 4-propylbenzoyl substituted derivative is absent from the public research domain.

Therefore, the requested article, which was to be structured around the preclinical development and application of this compound as a chemical probe, cannot be created due to the lack of foundational research data on this specific molecule. No information was found to populate the outlined sections, including data tables and detailed research findings.

Analytical Methodologies for Research on 1 4 Propylbenzoyl Piperazine

Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC)

Chromatographic methods are essential for separating 1-(4-Propylbenzoyl)piperazine from reaction mixtures, impurities, or biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for the analysis of piperazine (B1678402) derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of non-volatile compounds like this compound. Reversed-phase HPLC is typically the method of choice. The basic nature of the piperazine ring can lead to strong interactions with the stationary phase; therefore, mobile phase modifiers are often used. sielc.com For UV detection, the benzoyl group provides a chromophore that allows for sensitive detection. jocpr.com In cases where the compound lacks a strong chromophore, derivatization with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to form a UV-active derivative, though this is less critical for a benzoyl-substituted piperazine. jocpr.comjocpr.com Detection can also be achieved using Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC-MS). sielc.comrdd.edu.iq

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. unodc.org The selection of an appropriate column is critical for achieving good separation. Columns with stationary phases like 5% phenyl/95% methyl polysiloxane are commonly used for piperazine derivatives. swgdrug.org The method involves dissolving the sample in a suitable solvent, injecting it into the chromatograph, and using a temperature program to elute the compound. swgdrug.orgscribd.com

Table 1: Representative Chromatographic Conditions for Analysis of Benzoylpiperazine Derivatives

| Parameter | HPLC Method Example | GC Method Example |

|---|---|---|

| Column | Primesep 100 (4.6 x 50 mm, 5 µm) sielc.com | 5% phenyl/95% methyl silicone (10 m x 0.32 mm x 0.52 µm) swgdrug.org |

| Mobile Phase / Carrier Gas | Acetonitrile (B52724)/Water with Trifluoroacetic Acid (TFA) helixchrom.com | Hydrogen or Helium swgdrug.org |

| Flow Rate | 1.0 mL/min jocpr.com | 1.8 mL/min swgdrug.org |

| Detector | UV-Vis, ELSD, or Mass Spectrometry (MS) sielc.com | Flame Ionization Detector (FID) or Mass Spectrometry (MS) swgdrug.org |

| Oven Program | Isocratic or gradient elution at a set temperature (e.g., 35°C) jocpr.com | Initial temp 100°C, ramp to 280°C swgdrug.org |

| Sample Preparation | Dissolution in a suitable solvent like methanol (B129727) or acetonitrile unodc.org | Dissolution in methanol or ethyl acetate (B1210297) researchgate.net |

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure. For this compound, both ¹H and ¹³C NMR spectra would be used for full characterization. nih.gov The ¹H NMR spectrum would show distinct signals for the protons of the propyl group (a triplet for the methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the aromatic ring), the aromatic protons on the benzoyl ring (two doublets), and the protons of the piperazine ring (typically appearing as complex multiplets or broad singlets). rsc.orgmdpi.com The ¹³C NMR spectrum would show unique signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the aromatic ring, the piperazine ring, and the propyl group. rsc.orgmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong band around 1635–1645 cm⁻¹ corresponds to the C=O stretching of the tertiary amide. mdpi.com Other significant bands would include C-H stretching vibrations for the aromatic and aliphatic parts, C-N stretching vibrations for the piperazine moiety, and C=C stretching vibrations for the aromatic ring. researchgate.netscispace.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. unodc.org When analyzed by GC-MS using electron ionization (EI), this compound would produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely show characteristic ions resulting from the cleavage of the molecule. Key fragments would include the propylbenzoyl cation (m/z 147) and various fragments arising from the piperazine ring. researchgate.netnih.govresearchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Data Points |

|---|---|

| ¹H NMR | Signals for propyl chain protons (~0.9, 1.6, 2.6 ppm), piperazine protons (~3.0-3.8 ppm), and aromatic protons (~7.2, 7.4 ppm). |

| ¹³C NMR | Signal for amide carbonyl carbon (~170 ppm), signals for aromatic carbons (~128-145 ppm), piperazine carbons (~40-50 ppm), and propyl chain carbons (~13, 24, 38 ppm). |

| IR (cm⁻¹) | ~1640 (C=O amide stretch), ~2800-3000 (C-H aliphatic stretch), ~3000-3100 (C-H aromatic stretch), ~1600 (C=C aromatic stretch), ~1200-1300 (C-N stretch). mdpi.comscispace.com |

| MS (EI) | Molecular Ion (M⁺), fragment ion at m/z 147 ([C₁₀H₁₁O]⁺), and fragments from the piperazine ring. researchgate.netnih.gov |

Quantitative Analysis in Biological Matrices (for research purposes, not clinical)

For research purposes, such as pharmacokinetic or metabolic studies, it is necessary to quantify this compound in biological matrices like plasma, urine, or tissue homogenates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and selectivity. nih.gov

The methodology generally involves several key steps:

Sample Preparation: The compound must be extracted from the complex biological matrix. Solid-Phase Extraction (SPE) is a common and effective method for cleaning up the sample and concentrating the analyte. nih.gov

Chromatographic Separation: The extracted sample is injected into an HPLC system, typically a reversed-phase column, to separate the analyte from endogenous matrix components.

Detection and Quantification: The analyte is detected by a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the target compound, minimizing interference and allowing for accurate quantification. researchgate.net

Method Validation: The analytical method must be validated to ensure its reliability. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and extraction efficiency. nih.gov For example, a validation study for a similar compound, 1-benzylpiperazine (B3395278), in hair samples demonstrated linearity over a specific range with a high correlation coefficient (r² ≥ 0.99) and good precision (coefficients of variation ≤10%). nih.gov

Table 3: Outline of a Hypothetical LC-MS/MS Method for Quantification in a Biological Matrix

| Parameter | Description |

|---|---|

| Matrix | Research animal plasma or urine |

| Sample Preparation | Solid-Phase Extraction (SPE) using a mixed-mode cartridge. nih.gov |

| Instrumentation | HPLC coupled with a triple quadrupole mass spectrometer (LC-MS/MS). nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive mode. researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) of a specific precursor → product ion transition. |

| Quantification | An internal standard (ideally a stable isotope-labeled version of the analyte) is used to construct a calibration curve for quantification. |

| Validation | The method would be validated for linearity, accuracy, precision, LOD, and LOQ according to standard research protocols. nih.gov |

Future Directions and Emerging Research Avenues for 1 4 Propylbenzoyl Piperazine

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of analogs of 1-(4-Propylbenzoyl)piperazine. nih.govmdpi.com These computational technologies can significantly accelerate the drug discovery process by analyzing vast datasets to identify novel structure-activity relationships (SAR) and predict the properties of new chemical entities. mdpi.com

Machine learning algorithms, particularly deep neural networks (DNNs), can be trained on existing data to build predictive models for various endpoints, including biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.comnih.gov By inputting the structure of this compound derivatives into these models, researchers can obtain rapid predictions of their potential success, allowing for a more focused and efficient optimization process. nih.gov

Table 1: Application of AI/ML in the Development of this compound Analogs

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Generative Models | Algorithms (e.g., RNNs, GANs) create novel molecular structures with desired properties based on the core scaffold. | Rapidly identify and prioritize new derivatives with high potential for synthesis and testing. |

| Predictive Modeling | ML models (e.g., DNNs) forecast biological activity, physicochemical properties, and ADMET profiles. | De-risk compound development by identifying potential liabilities early in the design phase. |

| Synthesis Planning | AI tools analyze known chemical reactions to devise the most efficient synthetic routes for novel analogs. nih.gov | Accelerate the production of candidate compounds for biological evaluation. |

| Virtual Screening | High-throughput computational screening of large virtual libraries against biological targets. | Identify promising hit compounds from vast chemical spaces without initial wet lab screening. |

Exploration of Polypharmacology and Multi-target Approaches

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets simultaneously. nih.govnih.gov This approach is particularly relevant for complex, multifactorial diseases where influencing a single pathway may not be sufficient. nih.gov The piperazine (B1678402) scaffold, a core component of this compound, is known for its presence in numerous multi-target-directed ligands (MTDLs). mdpi.com

Future research could intentionally explore the polypharmacological potential of this compound. This involves screening the compound and its analogs against a wide panel of receptors, enzymes, and ion channels to identify any additional, therapeutically relevant interactions. nih.govwiley.com Complex diseases often involve interconnected pathways, and a multi-target drug could offer a more effective treatment strategy compared to combination therapies, potentially leading to improved patient compliance and a more predictable pharmacokinetic profile. nih.gov For instance, recent in silico studies have highlighted the potential of benzyl (B1604629) piperazine derivatives as dual-acting inhibitors for managing Alzheimer's disease by targeting both acetylcholinesterase (AChE) and beta-amyloid aggregation. jneonatalsurg.com This demonstrates the utility of the piperazine moiety in creating MTDLs. jneonatalsurg.com

Table 2: Potential Multi-Target Strategies for this compound

| Therapeutic Area | Potential Target 1 | Potential Target 2 | Rationale |

|---|---|---|---|

| Neurodegenerative Diseases | Sigma-1 Receptor | Acetylcholinesterase (AChE) | Combining neuroprotective effects with symptomatic improvement in cognitive function. nih.gov |

| Oncology | Kinase Target A | Kinase Target B | Overcoming drug resistance by inhibiting multiple signaling pathways involved in tumor growth. |

| Inflammatory Disorders | Cyclooxygenase (COX) | Cytokine Receptors | Providing both anti-inflammatory and immunomodulatory effects for more comprehensive disease control. |

Development of Prodrug Strategies for Enhanced Delivery (Conceptual)

A significant challenge in drug development is ensuring the active compound reaches its target site in the body in sufficient concentrations. Prodrug strategies involve chemically modifying a drug into an inactive or less active form that, after administration, is converted into the active parent drug through enzymatic or chemical processes. mdpi.comnih.govresearchgate.net This approach can be conceptually applied to this compound to overcome potential pharmacokinetic hurdles such as poor solubility, limited permeability across biological membranes, or rapid metabolism. researchgate.netbohrium.com

For example, if this compound exhibits low aqueous solubility, a hydrophilic moiety like a phosphate or an amino acid could be temporarily attached to the molecule. nih.gov This would create a more water-soluble prodrug that, once absorbed into the bloodstream, would be cleaved by endogenous enzymes to release the active compound. Conversely, to enhance permeability across the blood-brain barrier for potential central nervous system applications, a lipophilic group could be appended. mdpi.com The Lipophilic Prodrug Charge Masking (LPCM) strategy, for instance, involves masking hydrophilic charges with groups like alkoxycarbonyls, which are later cleaved by esterases. nih.gov This approach has been shown to convert the absorption mechanism of some polar peptides from paracellular to transcellular, significantly improving oral availability. nih.gov

The design of a prodrug for this compound would require careful consideration of the desired properties and the specific biological environment where the conversion should take place.

Advanced In Vitro and Organoid Models for Efficacy Assessment

To better predict the clinical efficacy and potential toxicity of this compound and its derivatives, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant systems. technologynetworks.com Advanced in vitro models, such as 3D spheroids, organoids, and organ-on-a-chip (OOC) platforms, offer a more accurate representation of human tissues and organs. mdpi.comresearchgate.net

Organoids are self-organizing 3D cell aggregates derived from stem cells that mimic the structure and function of a specific organ, such as the liver, intestine, or even the brain. technologynetworks.comnih.gov Testing this compound on patient-derived tumor organoids, for example, could provide valuable insights into its potential anti-cancer activity and help predict a patient's response to the drug. nih.govnih.gov These models are proving to be effective for mirroring the genetic and phenotypic characteristics of the original tissue, making them powerful tools for preclinical drug evaluation. nih.gov

Organ-on-a-chip technology uses microfluidic devices to create miniature models of human organs, complete with cellular microenvironments that simulate physiological conditions. mdpi.com These platforms can be used to study the ADME-Tox profile of this compound in a more human-relevant context than animal models, potentially reducing the high attrition rates of drug candidates in clinical trials. mdpi.comresearchgate.net

Table 3: Advanced Models for Preclinical Assessment

| Model Type | Description | Application for this compound |

|---|---|---|

| 3D Spheroids | Aggregates of cells grown in suspension or non-adherent plates. | Initial efficacy and cytotoxicity screening in a 3D environment. |

| Organoids | Self-assembled 3D cultures from stem cells that mimic organ-specific structures and functions. technologynetworks.com | Efficacy testing in disease-specific models (e.g., tumor organoids) and prediction of patient-specific responses. nih.gov |

| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells that replicate key functional units of human organs. mdpi.com | Detailed pharmacokinetic and toxicity studies (e.g., gut-liver axis) to predict human response. mdpi.com |

Collaborative Research Opportunities and Public Database Contributions

The complexity and cost of modern drug discovery necessitate a more collaborative and open approach to research. Future progress in understanding and developing compounds like this compound will be significantly enhanced through partnerships between academic institutions, pharmaceutical companies, and non-profit research organizations.

Sharing preclinical data, including screening results, physicochemical properties, and toxicity data, in public databases can prevent the duplication of research efforts and create larger datasets for the development of more accurate AI/ML models. By contributing data on this compound and its analogs to platforms such as ChEMBL or PubChem, the broader scientific community can benefit from the findings. This collaborative spirit fosters innovation and can accelerate the translation of promising compounds from the laboratory to the clinic. Open-source drug discovery initiatives provide a framework for such collaborations, pooling resources and expertise to tackle challenging therapeutic areas.

Q & A

Q. What are the optimized synthetic routes for 1-(4-Propylbenzoyl)piperazine, and how can purity be maximized?

Methodological Answer: The synthesis typically involves coupling a propylbenzoyl chloride derivative with piperazine under controlled conditions. Key steps include:

- Reaction Setup : Use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents to enhance solubility of aromatic intermediates .

- Catalysis : Copper sulfate (CuSO₄·5H₂O) and sodium ascorbate can accelerate coupling reactions via "click chemistry" principles, improving yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol ensures ≥95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 1:2 hexane/ethyl acetate) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. How is the pharmacological activity of this compound screened in preclinical models?

Methodological Answer:

- In Vitro Assays :

- In Vivo Models :

Advanced Research Questions

Q. How do substituents on the benzoyl or piperazine moieties influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Benzoyl Substituents : Electron-withdrawing groups (e.g., nitro, fluoro) enhance kinase inhibition but reduce solubility.

- Piperazine Modifications : N-alkylation (e.g., methyl, ethyl) increases lipophilicity, improving blood-brain barrier penetration but may elevate toxicity .

Q. Example SAR Table :